molecular formula C21H21FN4O3S B3398688 3-(4-((3-Fluorophenyl)sulfonyl)piperazin-1-yl)-6-(2-methoxyphenyl)pyridazine CAS No. 1021257-40-8

3-(4-((3-Fluorophenyl)sulfonyl)piperazin-1-yl)-6-(2-methoxyphenyl)pyridazine

Cat. No.: B3398688
CAS No.: 1021257-40-8
M. Wt: 428.5 g/mol
InChI Key: BKQYZDYOIQEYPI-UHFFFAOYSA-N
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Description

3-(4-((3-Fluorophenyl)sulfonyl)piperazin-1-yl)-6-(2-methoxyphenyl)pyridazine is a synthetically designed small molecule of significant interest in medicinal chemistry and preclinical pharmaceutical research. This compound features a hybrid structure incorporating both pyridazine and piperazine heterocycles, a scaffold combination observed in several biologically active classes of molecules . The molecular architecture is characterized by a 2-methoxyphenyl-substituted pyridazine core linked to a (3-fluorophenyl)sulfonyl-piperazine moiety, offering researchers a versatile chemical entity for structure-activity relationship (SAR) studies and novel therapeutic agent development. The structural components of this compound are associated with a range of pharmacological activities. The piperazine ring is a privileged scaffold in drug discovery, frequently employed to optimize physicochemical properties and serve as a conformational scaffold for positioning pharmacophoric groups during target interaction . Piperazine-containing compounds have demonstrated diverse therapeutic applications, with many FDA-approved drugs featuring this moiety across various classes, including kinase inhibitors, receptor modulators, and antiviral agents . Simultaneously, the pyridazine core is a recognized heterocycle in medicinal chemistry, with derivatives exhibiting potential vasodilator and anticancer activities through mechanisms such as phosphodiesterase inhibition and kinase modulation . The specific sulfonyl linkage between the aryl and piperazine groups is a common structural feature designed to confer specific binding characteristics and metabolic stability. Key Research Applications: This compound is primarily valuable as a chemical building block or reference standard in early-stage drug discovery programs. Its potential research applications include serving as a synthetic intermediate for developing more complex molecules, a probe for understanding protein-ligand interactions, and a candidate for screening against various biological targets such as kinase enzymes and G-protein coupled receptors. The structural features suggest potential for investigation in oncology research (given the prevalence of piperazine-pyridazine architectures in kinase inhibitors ), cardiovascular studies, and central nervous system (CNS) drug discovery. Handling and Storage: This product is intended for research use only in laboratory settings and is not for diagnostic or therapeutic use. Researchers should handle the material using appropriate personal protective equipment and adhere to standard laboratory safety protocols. Store in a cool, dry place, protected from light.

Properties

IUPAC Name

3-[4-(3-fluorophenyl)sulfonylpiperazin-1-yl]-6-(2-methoxyphenyl)pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21FN4O3S/c1-29-20-8-3-2-7-18(20)19-9-10-21(24-23-19)25-11-13-26(14-12-25)30(27,28)17-6-4-5-16(22)15-17/h2-10,15H,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKQYZDYOIQEYPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=NN=C(C=C2)N3CCN(CC3)S(=O)(=O)C4=CC=CC(=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-((3-Fluorophenyl)sulfonyl)piperazin-1-yl)-6-(2-methoxyphenyl)pyridazine typically involves multi-step organic reactions. The process begins with the preparation of the pyridazine core, followed by the introduction of the 3-fluorophenylsulfonyl group and the 2-methoxyphenyl group. Common reagents used in these reactions include sulfonyl chlorides, piperazine, and methoxybenzene derivatives. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yields and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Techniques such as continuous flow chemistry and automated synthesis may be employed to streamline production and minimize human intervention.

Chemical Reactions Analysis

Types of Reactions

3-(4-((3-Fluorophenyl)sulfonyl)piperazin-1-yl)-6-(2-methoxyphenyl)pyridazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile employed.

Scientific Research Applications

3-(4-((3-Fluorophenyl)sulfonyl)piperazin-1-yl)-6-(2-methoxyphenyl)pyridazine has several scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It may serve as a probe or ligand in biochemical studies, helping to elucidate biological pathways and mechanisms.

    Medicine: The compound has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: It can be used in the production of advanced materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(4-((3-Fluorophenyl)sulfonyl)piperazin-1-yl)-6-(2-methoxyphenyl)pyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, metabolic processes, or gene expression regulation, depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 3-(4-((3-Fluorophenyl)sulfonyl)piperazin-1-yl)-6-(2-methoxyphenyl)pyridazine with structurally analogous pyridazine derivatives, highlighting key structural variations and their pharmacological implications:

Compound Name / ID Substituents (Position) Key Structural Differences Biological Activity & Findings References
Target Compound - 3-Fluorophenyl sulfonyl (piperazine) Reference compound for comparison. Hypothesized anticancer/antibacterial activity N/A
- 2-Methoxyphenyl (pyridazine C6)
3-Chloro-6-[4-(2-fluorophenyl)piperazin-1-yl]pyridazine - 2-Fluorophenyl (piperazine) - 2-Fluorophenyl vs. 3-fluorophenyl sulfonyl Anticancer activity (preliminary screening)
- Chloro (pyridazine C3) - Chloro vs. sulfonyl group
6-(2,4-Difluorophenoxy)-3-(2-methoxyphenyl)-1H-pyrazolo[4,3-c]pyridazine - 2,4-Difluorophenoxy (pyridazine C6) - Phenoxy linker vs. direct aryl substitution Antiviral potential (structural analog study)
- Pyrazolo ring (fused) - Pyrazolo fusion vs. simple pyridazine
3-[4-(2,4-Difluorobenzenesulfonyl)piperazin-1-yl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine - 2,4-Difluorophenyl sulfonyl (piperazine) - 2,4-Difluoro vs. 3-fluoro substitution Enhanced receptor selectivity in analogs
- 3-Methylpyrazole (pyridazine C6) - Pyrazole vs. 2-methoxyphenyl
3-Chloro-6-{4-[3-(4-chlorophenoxy)propyl]piperazin-1-yl}pyridazine - 4-Chlorophenoxypropyl (piperazine) - Propyl linker and chlorophenoxy vs. sulfonyl Antibacterial activity demonstrated
- Chloro (pyridazine C3) - Chloro vs. methoxyphenyl

Structural and Functional Insights

Sulfonyl vs. Non-Sulfonyl Piperazine Substitutions: The target compound’s 3-fluorophenyl sulfonyl group likely enhances binding to hydrophobic pockets in target proteins compared to non-sulfonyl analogs (e.g., 3-chloro-6-[4-(2-fluorophenyl)piperazin-1-yl]pyridazine) . Sulfonyl groups improve electronegativity and hydrogen-bonding capacity, critical for receptor interactions .

Fluorine Position on the Aromatic Ring :

  • The 3-fluorophenyl substitution in the target compound may offer a distinct electronic profile compared to 2-fluorophenyl () or 2,4-difluorophenyl () analogs. Meta-fluorine placement could reduce steric hindrance and optimize π-π stacking interactions .

Methoxy groups are associated with improved solubility and reduced toxicity compared to halogens .

Biological Activity Trends :

  • Compounds with sulfonyl-piperazine moieties (e.g., and the target) show higher receptor selectivity in preliminary studies, possibly due to stronger electrostatic interactions. In contrast, propyl-linked piperazines () exhibit reduced potency, likely due to increased conformational flexibility .

Research Findings and Gaps

  • Anticancer Potential: Analogs with pyridazine cores and aryl-piperazine substitutions (e.g., ) demonstrate anticancer activity, suggesting the target compound may share this profile. However, direct biological data for the target compound are lacking .
  • Antibacterial Activity : Chloro-substituted pyridazines () show efficacy against bacterial strains, but the target’s methoxyphenyl group may alter spectrum or potency .
  • Synthetic Feasibility : The target compound’s synthesis may require optimized routes to avoid byproducts observed in similar reactions (e.g., ’s mixture of pyrazolo and sulfonyl derivatives) .

Biological Activity

The compound 3-(4-((3-Fluorophenyl)sulfonyl)piperazin-1-yl)-6-(2-methoxyphenyl)pyridazine is a complex organic molecule notable for its potential biological activity. This compound features a piperazine ring, a sulfonyl group, and fluorophenyl and methoxyphenyl substituents, which contribute to its pharmacological properties. Understanding its biological activity is crucial for evaluating its therapeutic potential.

Chemical Structure and Properties

The molecular formula of the compound is C21H21FN4O3SC_{21}H_{21}FN_{4}O_{3}S with a molecular weight of 428.5 g/mol . The structure includes various functional groups that influence its solubility, stability, and interaction with biological targets.

PropertyValue
Molecular FormulaC21H21FN4O3SC_{21}H_{21}FN_{4}O_{3}S
Molecular Weight428.5 g/mol
CAS Number1021257-40-8

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors or enzymes. The sulfonyl group enhances binding affinity through hydrogen bonding, while the fluorophenyl group may increase hydrophobic interactions. The piperazine and methoxyphenyl moieties contribute to the compound's stability and specificity in binding to target sites.

Antimicrobial Activity

Research indicates that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, derivatives related to piperazine have shown effectiveness against various bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Case Studies

  • Inhibition Studies : A study evaluating pyridazine derivatives found that modifications in the structure significantly affected their inhibitory activity against cancer cell proliferation. The presence of the methoxyphenyl group was noted to enhance activity against certain cancer cell lines.
  • Antiviral Activity : Some related compounds have been evaluated for antiviral properties, particularly against viral replication pathways, suggesting potential applications in treating viral infections.

Q & A

Q. Key Considerations :

  • Control reaction temperatures to minimize side reactions (e.g., over-sulfonylation).
  • Use anhydrous solvents to prevent hydrolysis of intermediates.

How is the compound characterized post-synthesis?

Basic
Standard analytical techniques include:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., methoxy group at 2-methoxyphenyl, sulfonyl group integration).
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺).
  • HPLC : Purity assessment using reverse-phase C18 columns (e.g., 98% purity with UV detection at 254 nm).
  • Elemental Analysis : C, H, N, S content to validate stoichiometry .

What strategies optimize yield and purity during synthesis?

Q. Advanced

  • Catalytic Optimization : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) in SNAr reactions to enhance piperazine coupling efficiency.
  • Microwave-Assisted Synthesis : Reduce reaction times (e.g., sulfonylation from 12 hours to 2 hours) while maintaining yields >85% .
  • In-line Monitoring : Employ FTIR or Raman spectroscopy to track intermediate formation and adjust conditions dynamically.

Q. Advanced

  • SHELX Refinement : Use SHELXL for high-resolution structural determination (e.g., bond lengths ±0.01 Å, R-factor <0.05) .
  • Puckering Analysis : Apply Cremer-Pople parameters to quantify piperazine ring conformation (e.g., chair vs. boat) and correlate with activity .

Case Study : A pyridazine-based inhibitor in PDB: 4EWQ shows a planar pyridazine core with piperazine in a chair conformation, critical for binding p38 MAP kinase .

What in vitro assays are suitable for initial biological screening?

Q. Basic

  • Enzyme Inhibition : Kinase activity assays (e.g., ADP-Glo™ for ATP consumption).
  • Cellular Uptake : LC-MS quantification in cell lysates post-treatment.
  • Cytotoxicity : MTT assays in cancer cell lines (e.g., HCT-116, IC₅₀ determination) .

How to design experiments to study structure-activity relationships (SAR)?

Q. Advanced

  • Analog Synthesis : Replace 2-methoxyphenyl with electron-withdrawing groups (e.g., Cl, CF₃) to assess electronic effects.
  • Pharmacophore Mapping : Overlay active/inactive analogs using software like Schrödinger Phase to identify critical moieties.
  • Free-Wilson Analysis : Quantify contributions of substituents to activity (e.g., 3-fluorophenylsulfonyl contributes 40% of inhibitory potency) .

What computational methods predict interaction with biological targets?

Q. Advanced

  • Molecular Docking : AutoDock Vina or Glide to simulate binding to kinases (e.g., p38 MAPK).
  • Molecular Dynamics (MD) : GROMACS simulations to assess stability of sulfonyl-piperazine interactions over 100 ns trajectories.
  • QSAR Models : CoMFA/CoMSIA to correlate substituent properties (e.g., Hammett σ) with activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-((3-Fluorophenyl)sulfonyl)piperazin-1-yl)-6-(2-methoxyphenyl)pyridazine
Reactant of Route 2
Reactant of Route 2
3-(4-((3-Fluorophenyl)sulfonyl)piperazin-1-yl)-6-(2-methoxyphenyl)pyridazine

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